4-Pyrimidinol, 6-amino-2,5-dimethyl-

Vue d'ensemble

Description

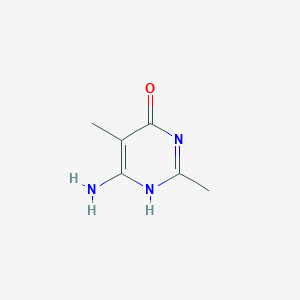

4-Pyrimidinol, 6-amino-2,5-dimethyl- is a heterocyclic organic compound with the molecular formula C6H9N3O. It is characterized by a pyrimidine ring substituted with amino and methyl groups, which contribute to its unique chemical properties and reactivity. This compound is of interest in various fields including medicinal chemistry, organic synthesis, and materials science due to its potential biological activities and versatile chemical behavior.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Starting Materials: The synthesis of 4-Pyrimidinol, 6-amino-2,5-dimethyl- typically begins with readily available precursors such as guanidine hydrochloride and ethyl acetoacetate.

Reaction Steps:

Reaction Conditions: These reactions are generally carried out under controlled temperatures, often in the range of 50-100°C, and may require catalysts such as acids or bases to facilitate the cyclization and substitution processes.

Industrial Production Methods

In an industrial setting, the production of 4-Pyrimidinol, 6-amino-2,5-dimethyl- may involve:

Large-scale reactors: To handle the bulk quantities of starting materials.

Continuous flow processes: To ensure consistent quality and yield.

Purification steps: Including crystallization and recrystallization to obtain the pure compound.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, often leading to the formation of N-oxides.

Reduction: Reduction reactions can convert nitro groups to amino groups, enhancing the compound’s reactivity.

Common Reagents and Conditions

Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.

Reducing Agents: Including sodium borohydride or lithium aluminum hydride.

Catalysts: Acids (e.g., sulfuric acid) or bases (e.g., sodium hydroxide) to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce various amino derivatives.

Applications De Recherche Scientifique

Chemistry

Synthesis of Derivatives: Used as a building block for synthesizing more complex molecules.

Catalysis: Acts as a ligand in coordination chemistry, aiding in catalytic processes.

Biology

Enzyme Inhibition: Potential inhibitor of enzymes involved in nucleotide synthesis.

Antimicrobial Activity: Exhibits activity against certain bacterial and fungal strains.

Medicine

Drug Development: Investigated for its potential as a pharmacophore in drug design.

Therapeutic Agents: Explored for its anti-inflammatory and anticancer properties.

Industry

Material Science: Used in the development of novel materials with specific electronic or optical properties.

Agriculture: Potential use as a pesticide or herbicide due to its biological activity.

Mécanisme D'action

The mechanism by which 4-Pyrimidinol, 6-amino-2,5-dimethyl- exerts its effects involves:

Molecular Targets: Binding to specific enzymes or receptors, altering their activity.

Pathways: Interfering with nucleotide synthesis pathways, leading to inhibition of cell proliferation.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Amino-4,6-dimethylpyrimidine: Similar structure but lacks the hydroxyl group.

4-Hydroxy-2,6-dimethylpyrimidine: Similar but with different substitution pattern.

Uniqueness

4-Pyrimidinol, 6-amino-2,5-dimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of amino and hydroxyl groups on the pyrimidine ring makes it particularly versatile in various chemical reactions and applications.

This detailed overview provides a comprehensive understanding of 4-Pyrimidinol, 6-amino-2,5-dimethyl-, covering its synthesis, reactions, applications, and comparison with similar compounds

Activité Biologique

4-Pyrimidinol, 6-amino-2,5-dimethyl- (also known as 6-amino-2,5-dimethylpyrimidin-4-ol) is a compound of interest in medicinal chemistry due to its biological activity, particularly its interaction with various molecular targets implicated in cancer and other diseases. This article provides an overview of its biological activities, mechanisms of action, and potential therapeutic applications.

The primary biological activity of 4-Pyrimidinol, 6-amino-2,5-dimethyl- is attributed to its role as an inhibitor of the Fibroblast Growth Factor Receptor 4 (FGFR4) . FGFR4 is involved in several signaling pathways that regulate cell proliferation and survival. The compound inhibits FGFR4 activity, leading to a decrease in cell proliferation, particularly in cancer cells. This inhibition also affects the PI3K/NOX pathway , which is crucial for various cellular functions including growth and metabolism.

Biological Activity Overview

The biological activities of 4-Pyrimidinol, 6-amino-2,5-dimethyl- can be summarized as follows:

Case Studies and Research Findings

Recent studies have highlighted the potential of 4-Pyrimidinol derivatives in cancer therapy:

- Hepatocellular Carcinoma (HCC) Study : In vitro studies using Hep3B cell lines showed that compounds derived from 4-Pyrimidinol exhibited significant anti-proliferative effects. The compounds demonstrated IC50 values indicating potent FGFR4 inhibition compared to existing treatments like BLU9931 .

- Molecular Docking Studies : Computational studies have elucidated the binding interactions between 4-Pyrimidinol derivatives and FGFR4. These studies suggest that specific substitutions on the pyrimidine ring enhance selectivity for FGFR4 over other FGFR isoforms (FGFR1-3), providing insights into structure-activity relationships (SAR) that could inform future drug design .

- Safety Profile Assessment : Preliminary evaluations indicate a favorable safety profile for these compounds against normal human lung fibroblast cells (WI-38), suggesting potential therapeutic applications with manageable side effects .

Propriétés

IUPAC Name |

4-amino-2,5-dimethyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O/c1-3-5(7)8-4(2)9-6(3)10/h1-2H3,(H3,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTWYAOBHRPLHQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(NC1=O)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00162177 | |

| Record name | 4-Pyrimidinol, 6-amino-2,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00162177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14278-61-6 | |

| Record name | 4-Pyrimidinol, 6-amino-2,5-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014278616 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Pyrimidinol, 6-amino-2,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00162177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.